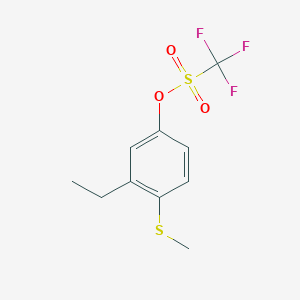
3-Ethyl-4-(methylsulfanyl)phenyl trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-4-(methylsulfanyl)phenyl trifluoromethanesulfonate is an organic compound that belongs to the class of triflates. Triflates are known for their excellent leaving group properties, making them highly reactive in various organic reactions. This compound is characterized by the presence of an ethyl group, a methylsulfanyl group, and a trifluoromethanesulfonate group attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-4-(methylsulfanyl)phenyl trifluoromethanesulfonate typically involves the reaction of 3-ethyl-4-(methylsulfanyl)phenol with trifluoromethanesulfonic anhydride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the acidic by-products. The reaction conditions usually involve low temperatures to prevent decomposition of the reactants and products.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-4-(methylsulfanyl)phenyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: Due to the excellent leaving group properties of the triflate group, this compound readily participates in nucleophilic substitution reactions.
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone under appropriate conditions.
Reduction: The phenyl ring can undergo reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Major Products Formed
Nucleophilic Substitution: The major products are the corresponding substituted phenyl derivatives.
Oxidation: The major products are sulfoxides or sulfones.
Reduction: The major products are reduced phenyl derivatives.
Scientific Research Applications
3-Ethyl-4-(methylsulfanyl)phenyl trifluoromethanesulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: It is employed in the modification of biomolecules, such as proteins and nucleic acids, to study their functions and interactions.
Medicine: The compound is investigated for its potential use in drug development, especially in the design of enzyme inhibitors and receptor modulators.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 3-Ethyl-4-(methylsulfanyl)phenyl trifluoromethanesulfonate involves its ability to act as an electrophile in various chemical reactions. The triflate group is a strong electron-withdrawing group, which enhances the electrophilicity of the phenyl ring. This makes the compound highly reactive towards nucleophiles, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
Methyl trifluoromethanesulfonate: Similar in structure but with a methyl group instead of the ethyl and methylsulfanyl groups.
Phenyl trifluoromethanesulfonate: Lacks the ethyl and methylsulfanyl groups, making it less versatile in certain reactions.
Trifluoromethanesulfonic anhydride: Used as a reagent to introduce the triflate group but is more reactive and less stable.
Uniqueness
3-Ethyl-4-(methylsulfanyl)phenyl trifluoromethanesulfonate is unique due to the presence of both the ethyl and methylsulfanyl groups, which provide additional sites for chemical modification. This enhances its versatility and makes it suitable for a wider range of applications compared to simpler triflates.
Properties
CAS No. |
57728-85-5 |
|---|---|
Molecular Formula |
C10H11F3O3S2 |
Molecular Weight |
300.3 g/mol |
IUPAC Name |
(3-ethyl-4-methylsulfanylphenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C10H11F3O3S2/c1-3-7-6-8(4-5-9(7)17-2)16-18(14,15)10(11,12)13/h4-6H,3H2,1-2H3 |
InChI Key |
OPQXLLCDQPVCMB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)OS(=O)(=O)C(F)(F)F)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


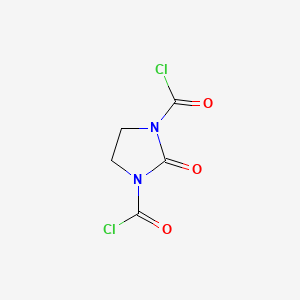
![Propanedioic acid, [2-(1,3-benzodioxol-5-yl)ethyl]-, diethyl ester](/img/structure/B14609448.png)
![Benzene, 1-chloro-4-[(phenylseleno)methyl]-](/img/structure/B14609452.png)
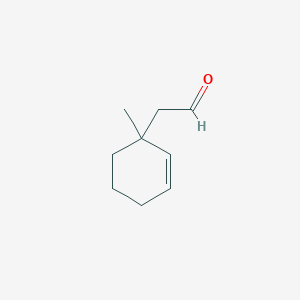

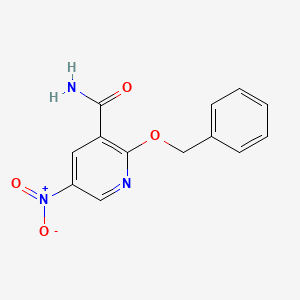
![Benzothiazole, 2-[2-[4-[2-(4-nitrophenyl)ethenyl]phenyl]ethenyl]-](/img/structure/B14609488.png)
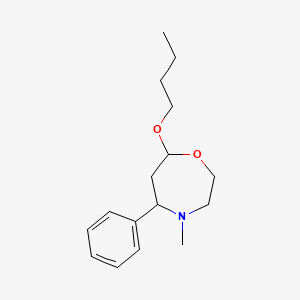
![{[(18-Bromooctadec-5-YN-1-YL)oxy]methyl}benzene](/img/structure/B14609504.png)
![2-[(E)-(4-Amino-2,5-dimethylphenyl)diazenyl]benzene-1,4-disulfonic acid](/img/structure/B14609505.png)
-](/img/structure/B14609511.png)
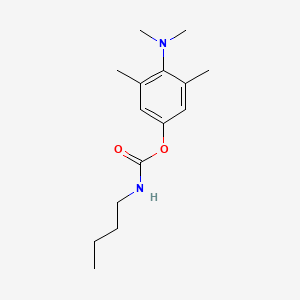
![N-Dibenzo[b,d]furan-1-ylthiourea](/img/structure/B14609521.png)
![4-[(E)-([1,1'-Biphenyl]-2-yl)diazenyl]-9H-carbazole](/img/structure/B14609525.png)
